N-Methyldiethanolamine

Catalog No.
S1486119
CAS No.
591248-66-7
M.F
C5H13O2N
CH3N(C2H4OH)2
C5H13NO2
M. Wt
119.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyldiethanolamine

CAS Number

591248-66-7

Product Name

N-Methyldiethanolamine

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]ethanol

Molecular Formula

C5H13O2N
CH3N(C2H4OH)2
C5H13NO2

Molecular Weight

119.16 g/mol

InChI

InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3

InChI Key

CRVGTESFCCXCTH-UHFFFAOYSA-N

SMILES

CN(CCO)CCO

solubility

Very soluble (NTP, 1992)
8.39 M
In water, 1.0X10+6 mg/L, temp not specified (miscible)
Miscible with water
Very soluble in water
Miscible with benzene
Solubility in water, g/100ml at 25 °C: 100

Synonyms

2,2'-(methylimino)diethanol, MDEA amine, methyl diethanolamine, methyldiethanolamine, N-methyldiethanolamine

Canonical SMILES

CN(CCO)CCO

The exact mass of the compound N-Methyldiethanolamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)8.39 min water, 1.0x10+6 mg/l, temp not specified (miscible)miscible with watervery soluble in watermiscible with benzenesolubility in water, g/100ml at 25 °c: 100. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51500. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methyldiethanolamine (MDEA, CAS 591248-66-7 / 105-59-9) is a tertiary alkanolamine broadly utilized as a high-efficiency chemical solvent and synthetic intermediate. Structurally featuring a core nitrogen atom bonded to a methyl group and two hydroxyethyl groups, MDEA acts as a weak base capable of forming hydrogen bonds and neutralizing acidic species. In procurement contexts, it is primarily sourced for acid gas sweetening (selective H2S removal and CO2 capture), as a chain extender in polyurethane elastomer synthesis, and as a pH-buffering agent in metalworking fluids. Its baseline value proposition is defined by its low vapor pressure, high equilibrium loading capacity (approaching 1.0 mol acid gas per mol amine), and exceptional chemical stability[1].

Substituting MDEA with primary or secondary amines, such as monoethanolamine (MEA) or diethanolamine (DEA), fundamentally alters process thermodynamics and selectivity. Because MEA and DEA possess hydrogen atoms attached to the amine nitrogen, they react rapidly with CO2 to form stable carbamates, indiscriminately stripping both CO2 and H2S from gas streams. This non-selective absorption consumes excessive reagent capacity and drastically increases the thermal energy required to break the carbamate bonds during solvent regeneration. Furthermore, primary and secondary amines exhibit significantly higher corrosivity toward carbon steel and are more susceptible to thermal and oxidative degradation, leading to the rapid accumulation of heat-stable salts. Consequently, substituting MDEA with MEA or DEA in selective desulfurization or high-efficiency gas treatment workflows results in elevated reboiler duties, higher solvent make-up costs, and accelerated equipment degradation [1].

Reduced Regeneration Energy via Lower Heat of Absorption

During solvent regeneration, the energy required to release captured acid gases heavily dictates facility operating costs. MDEA exhibits a significantly lower heat of absorption for CO2 compared to primary amines. Specifically, MDEA requires an absorption heat of 58.8 kJ/mol CO2, whereas MEA requires approximately 85.0 kJ/mol CO2. This 30% reduction in thermal energy demand allows for substantially lower reboiler duties, making MDEA highly cost-effective for continuous, large-scale gas treatment operations [1].

Evidence DimensionHeat of CO2 absorption (kJ/mol CO2)
Target Compound Data58.8 kJ/mol CO2
Comparator Or BaselineMEA (Monoethanolamine): ~85.0 kJ/mol CO2
Quantified DifferenceMDEA requires approximately 30% less heat of absorption than MEA.
ConditionsChemical absorption of CO2 in aqueous amine solutions.

Lower heat of absorption directly translates to reduced reboiler duty during solvent regeneration, significantly lowering operating expenses in large-scale gas treatment facilities.

Suppressed Corrosivity on Carbon Steel Infrastructure

Amine solutions can cause severe corrosion in industrial equipment, primarily driven by the formation of carbamates and bicarbonates. In direct evaluations using carbon steel 1018, a 5.0 kmol/m3 MDEA solution under CO2 saturation at 80 °C demonstrated a corrosion rate of 0.89 ± 0.07 mm/year. Under identical conditions, MEA exhibited a corrosion rate of 4.17 ± 0.02 mm/year. This dramatic 78.6% reduction in corrosivity is attributed to MDEA's inability to form highly corrosive carbamate intermediates [1].

Evidence DimensionCorrosion rate of carbon steel 1018 (mm/year)
Target Compound Data0.89 ± 0.07 mm/y
Comparator Or BaselineMEA (Monoethanolamine): 4.17 ± 0.02 mm/y
Quantified DifferenceMDEA exhibits a 78.6% lower corrosion rate compared to MEA.
Conditions5.0 kmol/m3 amine solutions under CO2 saturation at 80 °C.

The drastically reduced corrosivity of MDEA allows facilities to utilize standard carbon steel piping rather than expensive high-alloy materials, while also permitting higher amine concentrations in the solvent loop.

Kinetic Selectivity for H2S over CO2

MDEA's tertiary amine structure prevents the direct formation of carbamates with CO2, forcing CO2 absorption to rely on a slow, liquid-phase limited bicarbonate formation pathway. Conversely, its reaction with H2S is a rapid, gas-phase limited proton transfer. This kinetic disparity allows MDEA to selectively absorb H2S while allowing a significant fraction of CO2 to slip through the contactor. Furthermore, MDEA achieves a theoretical equilibrium loading capacity of 1.0 mol acid gas per mol amine, double the 0.5 mol/mol capacity of MEA and DEA, which are consumed by carbamate stoichiometry [1].

Evidence DimensionReaction mechanism and equilibrium loading capacity
Target Compound DataUp to 1.0 mol acid gas/mol amine; kinetically selective for H2S.
Comparator Or BaselineMEA/DEA: ~0.5 mol CO2/mol amine; non-selective rapid absorption of both H2S and CO2.
Quantified DifferenceMDEA provides double the theoretical equilibrium loading capacity per mole of amine while selectively rejecting CO2.
ConditionsMixed H2S/CO2 gas streams at low to moderate pressures.

Selective H2S removal ensures that pipeline sulfur specifications are met without wasting solvent capacity and thermal energy on the unnecessary removal of bulk CO2.

Superior Resistance to Thermal Degradation

Solvent longevity is a critical procurement metric, as amine degradation leads to solvent loss, foaming, and the accumulation of corrosive heat-stable salts (HSS). Unloaded MDEA is thermally stable up to 150 °C with minimal amine loss. When subjected to thermal cycling and continuous H2S/CO2 injection, MDEA degrades significantly slower than DEA and MEA. The primary and secondary amines rapidly undergo thermal disproportionation and polymerization, whereas MDEA's tertiary structure resists these degradation pathways, ensuring a longer operational lifespan and reduced make-up costs[1].

Evidence DimensionThermal stability and amine loss rate
Target Compound DataThermally stable up to 150 °C (unloaded) with low amine loss rates.
Comparator Or BaselineMEA and DEA: Rapid thermal disproportionation and high amine loss.
Quantified DifferenceMDEA exhibits significantly lower amine loss rates and generates fewer corrosive heat-stable salts than MEA or DEA.
ConditionsHigh-pressure reactor thermal cycling with continuous H2S/CO2 injection up to 150 °C.

High thermal stability minimizes the requirement for continuous solvent make-up and reduces the fouling of heat exchangers caused by degradation byproducts.

Selective Natural Gas Sweetening

Due to its tertiary amine structure, MDEA is the premier choice for treating sour natural gas where H2S must be removed to meet pipeline specifications, but bulk CO2 removal is unnecessary or economically undesirable. Its kinetic selectivity allows CO2 to 'slip' through the absorber, optimizing solvent capacity for H2S [1].

Tail Gas Treating Units (TGTU) in Refineries

MDEA is extensively utilized in Claus tail gas treating units. Its low heat of absorption and high resistance to thermal degradation make it ideal for recycling residual H2S back to the sulfur recovery unit with minimal energy penalty and low solvent make-up rates [1].

High-Efficiency Carbon Capture Blends (aMDEA)

While pure MDEA reacts slowly with CO2, it is heavily procured as the primary bulk solvent in activated amine blends (e.g., with Piperazine or MEA). In these formulations, MDEA provides the high equilibrium loading capacity (1.0 mol/mol) and low regeneration energy, while the secondary amine acts as a kinetic promoter, creating an optimized solvent for post-combustion CO2 capture [2].

Polyurethane Chain Extension and Formulation

Beyond gas treatment, MDEA's dual hydroxyl functionality and tertiary amine core make it an effective chain extender and catalytic intermediate in the synthesis of polyol-based polyurethane foams and elastomers. Its buffering capacity also improves solution stability and prevents pH drift in water-based coatings and metalworking fluids[1].

Physical Description

Methyldiethanolamine is a colorless liquid. (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
Liquid

XLogP3

-1.1

Boiling Point

477 °F at 760 mm Hg (NTP, 1992)
247.0 °C
245 °C
247 °C

Flash Point

260 °F (NTP, 1992)
127 °C (261 °F) - closed cup
260 °F (127 °C) (Open Cup)
136 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.12

Density

1.0377 at 68 °F (USCG, 1999)
1.043 g/cu cm at 25 °C
Relative density (water = 1): 1.04

LogP

log Kow = -1.50 (est)
-1.08

Odor

Amine-like odo

Melting Point

-6 °F (NTP, 1992)
-21.0 °C
-21 °C

UNII

3IG3K131QJ

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: N-Methyldiethanolamine is a colorless liquid. It has an ammonia odor. It mixes easily with water. USE: N-Methydiethanolamine is used as an adsorbent for acidic gases, catalyst for foams, pH control agent and surfactant. It is also a possible chemical warfare agent. EXPOSURE: Workers that produce or use N-methyldiethanolamine may have direct skin contact. The general population is not likely to be exposed to N-methyldiethanolamine unless released towards people as a chamical warfare agent. If N-methyldiethanolamine is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily through soil. It may be broken down by microorganisms. It is not expected to build up in fish. RISK: Data on the potential for N-methyldiethanolamine to produce toxic effects in humans were not available. N-Methyldiethanolamine is a skin irritant in laboratory animals. Allergic skin reactions were observed after repeated skin exposure. Some laboratory animals died following exposure to a very high skin or oral dose. No evidence of infertility was observed in laboratory animals exposed to N-methyldiethanoamine prior to and during mating. However, increased incidence of abortion, increased length of pregnancy, and decreased pup growth and survival after birth associated with poor nursing was observed at a high-oral dose. Data on the potential for N-methyldiethanolamine to cause cancer in laboratory animals were not available. The potential for N-methyldiethanolamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)
2.00e-04 mmHg
2.0X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.03

Pictograms

Irritant

Irritant

Other CAS

105-59-9

Wikipedia

Methyl diethanolamine

Biological Half Life

... The elimination half life following cutaneous dosing /in rats/ was more than 30 hours.

Methods of Manufacturing

Reaction of the monomethylamine or dimethylamine with ethylene oxide.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Fabricated metal product manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Wholesale and retail trade
Ethanol, 2,2'-(methylimino)bis-: ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Methyldiethanolamine is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

Method: EPA-RCA 8321B; Procedure: high-performance liquid chromatography, coupled with both thermospray-mass spectrometry and an ultraviolet detector; Analyte: N-methyldiethanolamine; Matrix: various; Detection Limit: not provided.
... Alkanolamines are analyzed by gas chromatography or wet test methods. /Alkanolamines/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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